molecular formula C22H22Cl2N6O B10943524 N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide CAS No. 1005566-13-1

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Cat. No.: B10943524
CAS No.: 1005566-13-1
M. Wt: 457.4 g/mol
InChI Key: DELQUIPPICWGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinecarboxamide core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

CAS No.

1005566-13-1

Molecular Formula

C22H22Cl2N6O

Molecular Weight

457.4 g/mol

IUPAC Name

N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22Cl2N6O/c1-3-29-13-15(12-26-29)19-11-17(16-7-4-5-8-18(16)27-19)22(31)25-9-6-10-30-21(24)20(23)14(2)28-30/h4-5,7-8,11-13H,3,6,9-10H2,1-2H3,(H,25,31)

InChI Key

DELQUIPPICWGEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C(=C(C(=N4)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinolinecarboxylic acids, while reduction could produce quinolinecarboxamides with altered functional groups.

Scientific Research Applications

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinecarboxamides and pyrazole derivatives, such as:

  • N-[3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide
  • N-[3-(4,5-Dichloro-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Uniqueness

What sets N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide apart is its specific substitution pattern on the pyrazole and quinoline rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

Biological Activity

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Structure and Synthesis

The compound features a quinoline backbone substituted with pyrazole moieties. The synthesis typically involves multi-step reactions that include the formation of the quinoline structure followed by the introduction of the pyrazole groups. The synthetic pathway can be summarized as follows:

  • Formation of the Quinoline Core : Starting from appropriate precursors, the quinoline skeleton is constructed using cyclization reactions.
  • Pyrazole Substitution : Subsequent reactions introduce the pyrazole groups at specific positions on the quinoline ring.
  • Final Modifications : The compound is then refined through purification techniques such as chromatography to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MIC) were evaluated against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • PPARγ Agonism : Preliminary findings suggest that this compound may act as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation.
  • Inhibition of Kinases : The compound may also inhibit certain kinases involved in signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFindings
In Vitro Cancer Study Demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Assay Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 2 µg/mL.
PPARγ Activation Study Showed partial agonistic activity with a significant increase in adipocyte differentiation markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.